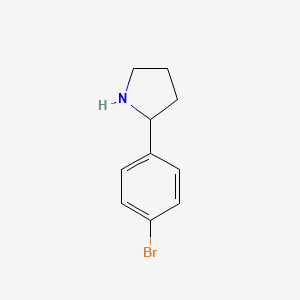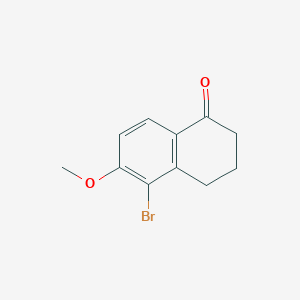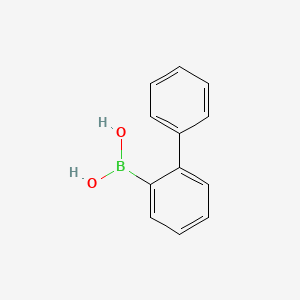
5-溴-2-(4-甲氧基苯氧基)嘧啶
概述
描述
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is a heterocyclic organic compound with the molecular formula C11H9BrN2O2. It is a white to light beige powder with a melting point of 211-212°C. This compound is slightly soluble in water but freely soluble in organic solvents such as acetone, chloroform, and methanol. It is commonly used as a building block in the synthesis of various pyrimidine derivatives, including drugs and agrochemicals.
科学研究应用
5-Bromo-2-(4-methoxyphenoxy)pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of various pyrimidine derivatives, which are important in the development of new materials and catalysts.
Biology: This compound is used in the study of biological processes and the development of new biochemical assays.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, including potential drugs for treating various diseases.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
作用机制
Target of Action
It is known to be a product used for proteomics research .
Mode of Action
It is known that pyrimidine derivatives play a significant role in the research and development of anticancer drugs .
Pharmacokinetics
It is known that the compound is slightly soluble in water, but freely soluble in organic solvents such as acetone, chloroform, and methanol. This solubility profile may influence its bioavailability.
Result of Action
Given its use in proteomics research , it may be involved in protein interactions and modifications.
Action Environment
The action of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be influenced by environmental factors. For instance, it is stable under normal storage conditions. Additionally, its solubility in various solvents suggests that the compound’s action, efficacy, and stability may be influenced by the solvent environment.
生化分析
Biochemical Properties
5-Bromo-2-(4-methoxyphenoxy)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes involved in nucleophilic substitution reactions, such as those catalyzed by nucleophilic displacement . The compound’s bromine atom facilitates these interactions, making it a valuable tool in studying enzyme kinetics and mechanisms.
Cellular Effects
The effects of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or enzymes, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine exerts its effects through binding interactions with biomolecules. The bromine atom in the compound allows it to participate in nucleophilic substitution reactions, which can lead to enzyme inhibition or activation . These interactions can result in changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, highlighting its potential for prolonged biological activity.
Dosage Effects in Animal Models
The effects of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and significant biological activity. At higher doses, toxic or adverse effects can be observed, indicating a threshold effect . These dosage-dependent effects are essential for determining the compound’s therapeutic potential and safety profile.
Metabolic Pathways
5-Bromo-2-(4-methoxyphenoxy)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, thereby affecting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments . The compound’s distribution patterns are essential for understanding its biological effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its biological activity . Understanding the subcellular localization is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications.
准备方法
The synthesis of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine typically involves the reaction of 5-bromo-2-chloropyrimidine with 4-methoxyphenol in the presence of a base. The reaction occurs at room temperature and is usually completed within 6-8 hours. Industrial production methods may involve scaling up this reaction while optimizing the reaction conditions to ensure high yield and purity.
化学反应分析
5-Bromo-2-(4-methoxyphenoxy)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
相似化合物的比较
5-Bromo-2-(4-methoxyphenoxy)pyrimidine can be compared with other similar compounds, such as:
- 5-Bromo-2-(4-methylphenoxy)pyrimidine
- 5-Bromo-2-(4-methoxybenzylamino)pyrimidine
- 5-Bromo-2-(4-methylpiperazin-1-yl)pyrimidine
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The uniqueness of 5-Bromo-2-(4-methoxyphenoxy)pyrimidine lies in its specific substituents, which confer distinct reactivity and functionality.
属性
IUPAC Name |
5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-15-9-2-4-10(5-3-9)16-11-13-6-8(12)7-14-11/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQJWLTUHCUAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70404076 | |
| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69033-87-0 | |
| Record name | 5-bromo-2-(4-methoxyphenoxy)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70404076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















